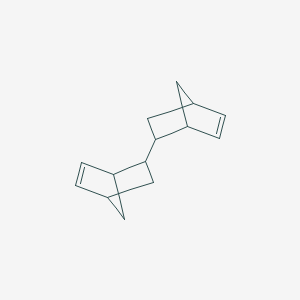

5,5'-Bi-2-norbornene

Description

Properties

CAS No. |

36806-67-4 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-(2-bicyclo[2.2.1]hept-5-enyl)bicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C14H18/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h1-4,9-14H,5-8H2 |

InChI Key |

BGCQBYBLUPUWCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1C=C2)C3CC4CC3C=C4 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5,5 Bi 2 Norbornene

Retrosynthetic Analysis and Key Synthetic Disconnections for 5,5'-Bi-2-norbornene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 5,5'-Bi-2-norbornene, the most logical and strategic disconnection is the central carbon-carbon single bond connecting the two norbornene units at their respective C5 positions.

This primary disconnection leads to a key synthon: a 5-functionalized norbornene derivative. The nature of the functional group (X) on this precursor is critical and dictates the choice of the forward synthetic reaction.

Key Synthetic Disconnections:

C5-C5' Bond Disconnection: This is the most apparent disconnection, simplifying the dimeric structure into two monomeric norbornene units. This leads to the identification of a 5-functionalized 2-norbornene as the key intermediate.

Norbornene Framework Disconnection (Diels-Alder): The norbornene scaffold itself can be disconnected via a retro-Diels-Alder reaction. This reveals cyclopentadiene (B3395910) and a substituted ethylene (B1197577) as the fundamental building blocks. This disconnection is crucial for the synthesis of the 5-functionalized norbornene precursor.

Strategic Approaches for Carbon-Carbon Bond Formation at the 5,5' Positions

The formation of the C5-C5' bond is the pivotal step in the synthesis of 5,5'-Bi-2-norbornene. Several strategic approaches can be envisioned, primarily involving the construction of the norbornene framework followed by the coupling of two such units.

Diels-Alder Cycloaddition Strategies for Norbornene Framework Construction

The construction of the initial 5-substituted-2-norbornene monomer is most efficiently achieved through the Diels-Alder reaction. jkchemical.comrsc.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene (cyclopentadiene) with a dienophile (a substituted alkene).

The general reaction is as follows:

Cyclopentadiene + CH₂=CH-X → 5-X-bicyclo[2.2.1]hept-2-ene

The choice of the dienophile is dictated by the desired functionality at the C5 position, which will subsequently be used in the coupling step. The Diels-Alder reaction is known for its high stereoselectivity, typically favoring the formation of the endo isomer due to secondary orbital interactions. evitachem.com However, the exo isomer can sometimes be favored under thermodynamic control or with specific catalysts.

Intermolecular Coupling Reactions for Dimerization of Norbornene Precursors

With a 5-functionalized norbornene monomer in hand, the next critical step is the dimerization to form the 5,5'-bi-2-norbornene. Various classical and modern coupling reactions can be proposed for this transformation.

Wurtz-Fittig Type Coupling: A classic approach would involve the reaction of a 5-halonorbornene (e.g., 5-bromo-2-norbornene or 5-iodo-2-norbornene) with an active metal such as sodium. jkchemical.comwikipedia.orgaakash.ac.in While conceptually simple, the Wurtz reaction is often limited by low yields and side reactions. wikipedia.org

2 (5-X-norbornene) + 2 Na → 5,5'-Bi-2-norbornene + 2 NaX (where X = Cl, Br, I)

Ullmann Coupling: This method typically involves the copper-promoted coupling of two aryl halides, but it can also be applied to alkyl halides under certain conditions. tcichemicals.comsymeres.comfrontiersin.org The reaction of 5-iodo-2-norbornene in the presence of copper powder at elevated temperatures could potentially yield the desired dimer.

Nickel-Catalyzed Cross-Coupling Reactions: Modern transition-metal catalysis offers more efficient and selective methods. Nickel-catalyzed cross-coupling reactions, such as those developed for alkyl halides, represent a promising avenue. rsc.orgrsc.orgorgsyn.org These reactions often employ a phosphine (B1218219) ligand and a reducing agent. A plausible route would involve the nickel-catalyzed homocoupling of a 5-halonorbornene.

Grignard Reagent Coupling: The formation of a Grignard reagent from 5-bromonorbornene, followed by coupling with another molecule of 5-bromonorbornene in the presence of a suitable catalyst (e.g., a copper or nickel salt), is another viable strategy. libretexts.orgwikipedia.orgorganic-chemistry.org

| Coupling Reaction | Precursor | Reagents | Potential Advantages | Potential Challenges |

| Wurtz Coupling | 5-Halo-2-norbornene | Sodium metal | Simple reagents | Low yields, side reactions |

| Ullmann Coupling | 5-Iodo-2-norbornene | Copper powder | Harsh conditions, moderate yields | |

| Nickel-Catalyzed Coupling | 5-Halo-2-norbornene | Ni catalyst, ligand, reductant | Higher yields and selectivity | Catalyst sensitivity, optimization required |

| Grignard Coupling | 5-Bromo-2-norbornene | Mg, catalyst (e.g., Cu(I)) | Milder conditions than Wurtz | Grignard formation can be tricky |

Intramolecular Rearrangements and Cyclizations Leading to Bi-norbornene Structures

While less direct for the synthesis of 5,5'-Bi-2-norbornene, intramolecular pathways from more complex precursors could be considered. For instance, a suitably substituted larger ring system could potentially undergo a transannular cyclization to form the bi-norbornene skeleton. organic-chemistry.org However, these routes are generally more complex and less likely to be the primary choice for synthesizing this specific target molecule.

Chemo-, Regio-, and Stereoselective Synthesis of 5,5'-Bi-2-norbornene Isomers

The synthesis of 5,5'-Bi-2-norbornene is inherently a stereochemically complex process, as multiple stereoisomers can be formed.

endo/exo Isomerism: The initial Diels-Alder reaction to form the 5-substituted norbornene precursor can yield both endo and exo isomers. evitachem.comscirp.org The stereochemistry of this precursor will influence the subsequent coupling reaction and the final product mixture.

Diastereomers of the Dimer: The coupling of two chiral 5-substituted norbornene units can result in the formation of diastereomers. For example, the coupling of a racemic mixture of a 5-substituted norbornene will lead to a mixture of (R,R), (S,S), and (R,S) (meso) diastereomers of the final 5,5'-Bi-2-norbornene.

Achieving stereoselectivity would require either the use of a stereochemically pure starting material (e.g., a single enantiomer of the 5-substituted norbornene) or a stereoselective coupling reaction. Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, can provide enantiomerically enriched norbornene precursors. evitachem.com

Purification and Spectroscopic Characterization Methods for 5,5'-Bi-2-norbornene

The purification of the final product from the reaction mixture, which may contain unreacted starting materials, byproducts, and different stereoisomers, would likely be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

The structural elucidation and characterization of 5,5'-Bi-2-norbornene would rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic signals for the olefinic protons of the norbornene double bond, as well as complex multiplets for the aliphatic protons of the bicyclic framework. The integration of these signals would confirm the dimeric structure.

¹³C NMR spectroscopy would provide information on the number of unique carbon environments, which would be indicative of the symmetry of the molecule and help in distinguishing between different stereoisomers. nih.govresearchgate.net

2D NMR techniques, such as COSY and HSQC, would be invaluable for assigning the proton and carbon signals and confirming the connectivity within the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkene and alkane parts of the molecule. A key feature would be the C=C stretching vibration of the norbornene double bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 5,5'-Bi-2-norbornene, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Iii. Chemical Reactivity and Transformative Chemistry of 5,5 Bi 2 Norbornene

Investigations into the Reactivity of the Endocyclic Double Bonds in 5,5'-Bi-2-norbornene.

The endocyclic double bonds of the norbornene units are the primary sites of reactivity in 5,5'-Bi-2-norbornene. Their strained nature drives reactions that relieve this strain, such as ring-opening metathesis polymerization and various cycloaddition reactions.

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, is particularly effective with strained cyclic olefins like norbornene and its derivatives. wikipedia.org Ring-Opening Metathesis Polymerization (ROMP) is a key reaction in this class, driven by the release of ring strain. wikipedia.orgrsc.org This process has been extensively studied for norbornene and its derivatives, leading to the synthesis of polynorbornenes with unique properties. mdpi.comnih.gov

The polymerization of bifunctional norbornenes, such as those containing two norbornene units, can lead to the formation of branched or cross-linked polymers. acs.org While specific studies on the ROMP of 5,5'-Bi-2-norbornene are not extensively detailed in the provided results, the behavior of similar bisnorbornene derivatives suggests it would be a viable monomer for creating complex polymer architectures. acs.org The catalysts for such reactions are typically based on transition metals like ruthenium, molybdenum, and tungsten. wikipedia.orgmdpi.com For instance, Grubbs' catalysts are well-known for their high functional group tolerance and are frequently used in ROMP. rsc.org

The mechanism of ROMP involves the reaction of the strained cyclic olefin with a metal carbene catalyst to form a metallacyclobutane intermediate, which then undergoes cycloreversion to yield a growing polymer chain with a new metal carbene at the end. wikipedia.org This "living" polymerization characteristic allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. mdpi.com

Table 1: Common Catalysts and Monomers in Ring-Opening Metathesis Polymerization (ROMP)

| Catalyst Type | Common Metals | Typical Monomers | Resulting Polymer Architectures |

| Grubbs' Catalysts | Ruthenium | Norbornene, Functionalized Norbornenes | Linear, Block, Star, Branched |

| Schrock Catalysts | Molybdenum, Tungsten | Norbornene, Cyclooctene | Linear, High Molecular Weight |

| Tungsten-based Catalysts | Tungsten | Norbornene, Norbornadiene | High cis-stereoselectivity polymers |

Cycloaddition Reactions Involving the Norbornene Double Bonds.

The double bonds in the norbornene system readily participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. Norbornene itself is synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and ethylene (B1197577). wikipedia.org The double bonds in 5,5'-Bi-2-norbornene can act as dienophiles in reactions with various dienes.

Furthermore, norbornene and its derivatives can undergo other types of cycloadditions, such as [2+2] and [5+2] cycloadditions. researchgate.netnih.gov For instance, the inverse electron demand Diels-Alder (iEDDA) reaction between norbornene and tetrazine has been reported to yield not just the expected 1:1 adduct, but also a 1:2 product, indicating a consecutive cycloaddition event. acs.org Theoretical studies have also explored [2+5] cycloaddition reactions of norbornene-based frustrated Lewis pairs with benzaldehyde. nih.gov These findings suggest that the double bonds of 5,5'-Bi-2-norbornene could participate in a rich variety of cycloaddition chemistries, leading to complex polycyclic structures.

Table 2: Examples of Cycloaddition Reactions Involving Norbornene

| Reaction Type | Reactants | Product Type | Reference |

| [4+2] Diels-Alder | Cyclopentadiene + Ethylene | Norbornene | wikipedia.org |

| Inverse Electron Demand [4+2] Diels-Alder | Norbornene + Tetrazine | 1:1 and 1:2 Adducts | acs.org |

| [4+2] Cycloaddition | 1,3,2,5-Diazadiborinine + Norbornene | Bicyclic derivative | researchgate.net |

| [2+5] Cycloaddition | Norbornene-based FLP + Benzaldehyde | Cycloadduct | nih.gov |

Derivatization Pathways and Functional Group Interconversions on the 5,5'-Bi-2-norbornene Scaffold.

The 5,5'-Bi-2-norbornene scaffold, beyond the reactivity of its double bonds, allows for a variety of derivatization and functional group interconversion (FGI) reactions. vanderbilt.educompoundchem.comlps.org These transformations are crucial for synthesizing a wide range of functionalized molecules for various applications. ddtjournal.comresearchgate.netjfda-online.com

For instance, norbornene derivatives containing carboxylic acid or alcohol functional groups are common starting materials for further chemical modification. sigmaaldrich.comsigmaaldrich.com 5-Norbornene-2-carboxylic acid can be synthesized via a Diels-Alder reaction and exists as a mixture of endo and exo isomers. scirp.org The exo-isomer often exhibits higher reactivity in ROMP. scirp.org Methods for the stereoselective synthesis of the exo-isomer have been developed. scirp.org

The hydroxyl group of 5-norbornene-2-methanol (B8022476) can be used as a handle for introducing other functionalities through esterification or etherification reactions. sigmaaldrich.com Similarly, amino-functionalized norbornenes can be prepared and subsequently polymerized to create polymers with free amino groups after deprotection. mdpi.com These examples highlight the potential for introducing a wide array of functional groups onto the 5,5'-Bi-2-norbornene framework, thereby tuning its chemical and physical properties. The Catellani reaction, which utilizes norbornene as a transient mediator for C-H functionalization, further expands the possibilities for derivatization. organic-chemistry.orgacs.org

Exploration of Bridging and Rearrangement Reactions within the Bi-norbornene System.

The rigid, strained structure of the norbornene skeleton makes it prone to rearrangement reactions, often under acidic conditions or with specific catalysts. numberanalytics.commasterorganicchemistry.com These rearrangements can lead to the formation of new bridged or fused ring systems. acs.org For example, the acid-catalyzed hydration of norbornene to form norborneol was a key reaction in understanding non-classical carbocations. wikipedia.org

Rearrangements of norbornene oxide have also been studied, leading to various isomeric products. acs.org Furthermore, ring rearrangement metathesis (RRM) is a powerful tandem reaction that can transform simple bicyclic olefins into more complex polycyclic structures. researchgate.net While specific examples of bridging and rearrangement reactions starting directly from 5,5'-Bi-2-norbornene are not explicitly detailed in the provided search results, the known reactivity of the norbornene core suggests that such transformations would be feasible. These reactions could potentially lead to novel and complex molecular architectures with interesting stereochemical and structural features.

Iv. Mechanistic Investigations in Catalytic Systems Involving 5,5 Bi 2 Norbornene

Catalytic Activation of 5,5'-Bi-2-norbornene in Transition Metal-Mediated Processes

The activation of the strained double bonds in the norbornene moieties of 5,5'-Bi-2-norbornene is the initial and critical step in its catalytic transformations. Transition metals, particularly those from the late transition series, are highly effective in this role due to their ability to coordinate with the olefin and participate in subsequent insertion or cycloaddition reactions. The presence of two such reactive sites within one molecule allows for intramolecular crosslinking or the formation of novel polymer architectures.

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful method for the ortho- and ipso-functionalization of aryl halides. nih.govrsc.org Extending this methodology to a bi-norbornene substrate like 5,5'-Bi-2-norbornene involves a well-established catalytic cycle that is initiated by a Pd(0) species. nih.gov

The standard mechanism proceeds through several key steps: nih.govrsc.org

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form an Ar-Pd(II)-X species. nih.gov

Norbornene Insertion: A molecule of norbornene inserts into the Aryl-Pd bond in a syn-migratory insertion fashion. This step is driven by the release of ring strain from the norbornene olefin. nih.gov

C-H Activation: The palladium center then activates an ortho-C-H bond of the aryl ring, leading to the formation of a highly stable five-membered palladacycle intermediate known as an aryl-norbornyl-palladacycle (ANP). nih.govnih.gov

Reaction with Electrophiles: The ANP, being an electron-rich Pd(II) complex, can react with an external electrophile. nih.gov

Reductive Elimination & NBE Extrusion: The final stage involves reductive elimination to form the new C-C or C-heteroatom bond, followed by β-carbon elimination to release the norbornene mediator and regenerate the Pd(0) catalyst. nih.gov

In a system with 5,5'-Bi-2-norbornene, the molecule could act as a bidentate olefinic ligand or as a cross-linking agent. The two norbornene units could potentially coordinate to different palladium centers or participate sequentially in the catalytic cycle, leading to the formation of complex polycyclic or oligomeric structures. The specific pathway would be highly dependent on reaction conditions and the stoichiometry of the reactants. The structure of the norbornene mediator is known to be critical in preventing side reactions and controlling selectivity. nih.gov

Table 1: Key Stages in Palladium/Norbornene Cooperative Catalysis

| Stage | Description | Key Intermediate | Reference |

|---|---|---|---|

| Initiation | Oxidative addition of Pd(0) to an aryl halide (ArX). | Aryl-Pd(II) species | nih.gov |

| Insertion | Migratory insertion of norbornene into the Pd-Aryl bond. | Aryl-norbornyl-Pd(II) complex | nih.gov |

| Cyclometalation | Ortho C-H activation of the aryl ring. | Aryl-norbornyl-palladacycle (ANP) | nih.govnih.gov |

| Functionalization | Reaction of the ANP intermediate with an electrophile. | Pd(IV) intermediate (often proposed) | rsc.org |

| Termination | Reductive elimination and β-carbon elimination to release the product and norbornene, regenerating Pd(0). | Pd(0) | nih.gov |

Ruthenium catalysts are widely employed for olefin metathesis, particularly the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins like norbornene and its derivatives. researchgate.net For a substrate such as 5,5'-Bi-2-norbornene, ROMP offers a direct route to cross-linked polymers. Each norbornene unit can participate in the polymerization, effectively acting as a difunctional monomer that connects two growing polymer chains.

The mechanism of ROMP catalyzed by ruthenium alkylidene complexes (e.g., Grubbs catalysts) involves a [2+2] cycloaddition between the ruthenium carbene and the norbornene double bond to form a ruthenacyclobutane intermediate. acs.org This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new ruthenium carbene attached to the growing polymer chain. This process repeats, propagating the polymer. researchgate.net

Ruthenium has also been utilized in other cycloaddition reactions involving norbornene, such as carbonylative [2+2+1] cycloadditions to form cyclopentenones and hydroquinones. nih.gov In the context of 5,5'-Bi-2-norbornene, such reactions could lead to the synthesis of complex molecules with multiple fused ring systems. Other transition metals like nickel have been shown to catalyze the dimerization and polymerization of norbornene, often proceeding through metallacycle intermediates. uwindsor.cabeilstein-journals.org

Palladium-Norbornene Cooperative Catalysis Extended to Bi-norbornene Systems.

Understanding Ligand Effects and Catalyst Design for Bi-norbornene Substrates

The design of the catalyst, particularly the nature of the ligands coordinated to the metal center, is paramount for controlling reactivity and selectivity in transformations of norbornene-based substrates. osti.gov Ligand properties, both steric and electronic, can profoundly influence every step of a catalytic cycle. acs.org

In palladium/norbornene catalysis, bulky and electron-rich phosphine (B1218219) ligands are often employed. The size of the ligand can influence the ease of norbornene insertion and subsequent C-H activation. rsc.org For instance, DFT computations have shown that large ligands like acridine (B1665455) can shift the selectivity-determining step of the reaction. rsc.org

In ruthenium-catalyzed ROMP, the ligands on the Grubbs-type catalysts determine their stability, initiation rate, and selectivity. The first-generation Grubbs catalyst (G1) features tricyclohexylphosphine (B42057) ligands, while the second-generation (G2) and third-generation (G3) catalysts incorporate N-heterocyclic carbene (NHC) ligands, which generally impart higher activity and stability. acs.org The choice of ligand is critical for controlling the polymerization of functionalized or challenging monomers. For a difunctional monomer like 5,5'-Bi-2-norbornene, a highly active yet controllable catalyst would be required to manage the cross-linking process and prevent premature gelation.

Table 2: Influence of Ligand Type on Catalytic Performance in Norbornene Reactions

| Catalyst System | Ligand Type | Observed Effect | Reference |

|---|---|---|---|

| Palladium/Norbornene | Phosphines (e.g., PPh3, dppe) | Did not replace η2-coordinated arene in palladacycle intermediates, suggesting strong substrate-metal interaction. | nih.gov |

| Palladium/Norbornene | Acridine, Quinoline-type ligands | Altered the selectivity-determining step and suppressed side reactions like benzocyclobutene formation. | rsc.org |

| Ruthenium-ROMP | Tricyclohexylphosphine (in G1) | Lower initiation rate compared to NHC-ligated catalysts. | acs.org |

| Ruthenium-ROMP | N-Heterocyclic Carbene (NHC) (in G3) | Promotes α-addition pathway in cross-metathesis due to steric influence, enhancing regioselectivity. | acs.org |

| Rhodium-Silylation | (R)-DTBM-SEGPHOS (bulky diphosphine) | Highly effective for dehydrogenative silylation, facilitating intramolecular C(sp3)–H activation. | acs.org |

Stereochemical Control and Regioselectivity in Catalytic Transformations of 5,5'-Bi-2-norbornene

Stereochemical and regiochemical control are fundamental challenges in the catalysis of complex molecules. numberanalytics.com For 5,5'-Bi-2-norbornene, these issues are magnified by the presence of two chiral, bicyclic units.

Stereoselectivity primarily concerns the facial selectivity of the catalyst's approach to the double bond (exo vs. endo) and the relative orientation of substituents in the products. In most transition metal-catalyzed reactions of norbornene, coordination and subsequent migratory insertion occur preferentially on the less sterically hindered exo face. beilstein-journals.org In polymerization reactions, stereocontrol leads to polymers with specific tacticity (isotactic, syndiotactic, or atactic), which is determined by the catalyst structure. libretexts.org Ziegler-Natta catalysts, for example, are renowned for their ability to produce highly stereoregular polymers. libretexts.org For 5,5'-Bi-2-norbornene, controlling the stereochemistry of addition at both olefin centers is essential for creating well-defined materials.

Regioselectivity , the control of reaction site, is also critical. numberanalytics.com In the context of 5,5'-Bi-2-norbornene, the two norbornene units are chemically equivalent, simplifying the issue of which olefin reacts first. However, in reactions like the Catellani process, regioselectivity refers to which position on an aromatic substrate is functionalized. The norbornene mediator itself is key to directing the catalyst to the ortho position of the aryl halide. rsc.orgresearchgate.net In ruthenium-catalyzed cross-metathesis, regioselectivity distinguishes between α- and β-addition pathways, which can be controlled by the steric properties of the catalyst's ligands. acs.org The ability to selectively functionalize one or both of the norbornene units in 5,5'-Bi-2-norbornene would rely heavily on precise catalyst design and control of reaction conditions.

Table 3: Factors Influencing Selectivity in Norbornene Catalysis

| Selectivity Type | Controlling Factor | Example Reaction | Outcome | Reference |

|---|---|---|---|---|

| Stereoselectivity (exo/endo) | Steric hindrance of the norbornene skeleton | Ni-catalyzed difunctionalization | Anticipated exo,exo-difunctionalized product is formed. | beilstein-journals.org |

| Stereoselectivity (Tacticity) | Ziegler-Natta catalyst structure | Propene Polymerization | Formation of isotactic, syndiotactic, or atactic polymers. | libretexts.org |

| Regioselectivity (ortho vs. meta) | Catalyst control (Pd vs. Ru) and ligand design | C-H functionalization of arenes | Pd/NBE favors ortho-functionalization; certain Ru systems favor meta-functionalization. | rsc.orgresearchgate.netnih.gov |

| Regioselectivity (α vs. β addition) | Steric properties of catalyst ligand (e.g., NHC in G3) | Ru-catalyzed cross-metathesis | Steric repulsion favors the α-addition pathway. | acs.org |

V. Polymerization Studies of 5,5 Bi 2 Norbornene

Ring-Opening Metathesis Polymerization (ROMP) of 5,5'-Bi-2-norbornene as a Bifunctional Monomer

In ROMP, the two strained bicyclic rings of 5,5'-Bi-2-norbornene can be opened by a metal alkylidene catalyst. Because each monomer unit possesses two polymerizable double bonds, it acts as a cross-linking agent, leading to the formation of network polymers. researchgate.net This is analogous to the behavior of other bifunctional norbornene derivatives, such as norbornadiene (NBD), which readily forms insoluble, cross-linked polymers via ROMP. mdpi.com The bifunctionality is a key feature that allows for the creation of materials with high thermal stability and mechanical strength. mdpi.com

Catalyst Systems and Their Influence on ROMP of 5,5'-Bi-2-norbornene

The choice of catalyst is critical in ROMP as it dictates reaction efficiency, polymer properties, and microstructure. mdpi.com Catalytic systems for ROMP are extensive and are primarily based on transition metals like tungsten (W), molybdenum (Mo), and ruthenium (Ru). mdpi.com

Ruthenium-based Catalysts: Grubbs-type catalysts, particularly the 2nd and 3rd generation, are widely used due to their high functional group tolerance and ability to promote living polymerizations. d-nb.inforsc.org For bifunctional monomers, these catalysts can be used to create cross-linked polymer structures. researchgate.net For instance, the Grubbs 3rd generation catalyst has been successfully employed in the ROMP of various norbornene derivatives to produce well-defined polymers. acs.org

Tungsten-based Catalysts: Tungsten-based systems, such as WCl₆ activated by co-initiators or well-defined Schrock catalysts, are also highly effective. mdpi.comacs.org Bimetallic tungsten clusters like Na[W₂(μ-Cl)₃Cl₄(THF)₂]·(THF)₃ have been shown to be efficient room-temperature initiators for the ROMP of norbornene derivatives, often favoring the formation of polymers with a high cis-content in the polymer backbone. mdpi.commdpi.com The stereoselectivity of the catalyst is crucial as the cis/trans ratio of the double bonds significantly influences the polymer's physical properties, such as melting point and glass transition temperature. acs.org

Molybdenum-based Catalysts: Schrock's molybdenum alkylidene complexes are known for their high activity in ROMP. 20.210.105 These catalysts can produce living polymers with predictable molecular weights and low polydispersity. 20.210.105

The influence of these catalyst systems on the polymerization of a bifunctional monomer like 5,5'-Bi-2-norbornene is significant. The catalyst's activity and stability will determine the rate of polymerization and the efficiency of the cross-linking reaction.

Kinetics and Mechanism of ROMP for Dimeric Norbornene Monomers

The ROMP of norbornene monomers initiated by a Grubbs third-generation catalyst proceeds through a mechanism where the rate-determining step is the formation of the metallacyclobutane ring. acs.orgnsf.gov For a dimeric monomer like 5,5'-Bi-2-norbornene, the polymerization kinetics are more complex than for monofunctional monomers.

The process begins with the initiation, where the catalyst reacts with one of the norbornene units. The propagation then continues, and as the concentration of the polymer chains increases, the second norbornene unit on the incorporated monomer can react. This can happen in two ways:

Intramolecularly: Reacting with the active center of the same polymer chain, forming a loop.

Intermolecularly: Reacting with another growing polymer chain, which leads to branching and eventually cross-linking.

As the intermolecular reactions dominate, a three-dimensional polymer network begins to form. This leads to a rapid increase in viscosity and eventually to gelation, where the polymer becomes an insoluble solid. mdpi.com The time to gelation is a key kinetic parameter and is dependent on monomer concentration, catalyst loading, and temperature. mdpi.com Studies on the related bifunctional monomer, norbornadiene (NBD), show that gelation can occur even at low polymer yields, effectively stopping the reaction. mdpi.com

Control over Polymer Microstructure and Architecture in ROMP

Control over the polymer's microstructure and architecture is essential for tailoring its final properties. acs.org In the ROMP of norbornene-type monomers, two main aspects of microstructure are considered: the cis/trans content of the double bonds in the polymer backbone and the tacticity of the side groups. acs.org

Cis/Trans Selectivity: The ratio of cis to trans double bonds is heavily influenced by the choice of catalyst. Tungsten-based catalysts typically yield polymers with a high cis-content, whereas ruthenium-based catalysts often favor the trans configuration. mdpi.com The cis/trans ratio affects properties like the glass transition temperature and the rate of crystallization. acs.org

Polymer Architecture: For a bifunctional monomer like 5,5'-Bi-2-norbornene, controlling the architecture involves managing the cross-linking process. By copolymerizing it with monofunctional monomers, the degree of cross-linking can be tuned. researchgate.net Furthermore, using a "core-first" synthesis approach, where the bifunctional monomer acts as a central core from which polymer chains grow, could potentially lead to well-defined star-shaped polymers before the point of gelation. mdpi.com

Vinyl-Addition Polymerization of 5,5'-Bi-2-norbornene

Vinyl-addition polymerization is an alternative pathway for polymerizing norbornene-type monomers. Unlike ROMP, this mechanism does not involve ring opening. Instead, the polymerization proceeds through the double bond of the norbornene ring, resulting in a saturated polymer backbone composed of repeating norbornane (B1196662) units. psu.edu This method yields polymers with distinct properties, such as high thermal stability and optical transparency. psu.edu

Homopolymerization and Copolymerization Pathways

The vinyl-addition polymerization of substituted norbornenes can be challenging. rsc.org However, late-transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), have been developed to effectively polymerize these monomers. psu.eduresearchgate.net

Homopolymerization: In the homopolymerization of 5,5'-Bi-2-norbornene, both norbornene double bonds can participate in the vinyl-addition reaction. This would lead to a highly cross-linked, rigid polymer network. The resulting polymer would be expected to have very high thermal stability due to the saturated, bicyclic repeating units. Research on similar monomers like 5-vinyl-2-norbornene (B46002) (VNB) shows that palladium-based catalysts can selectively polymerize the endocyclic (norbornene) double bond while leaving the exocyclic (vinyl) double bond intact. researchgate.net A similar regioselectivity might be possible with 5,5'-Bi-2-norbornene under specific catalytic conditions, potentially leading to a linear polymer with pendant norbornene groups.

Copolymerization: 5,5'-Bi-2-norbornene can be copolymerized with other monomers, such as ethylene (B1197577) or other norbornene derivatives, to modify the properties of the resulting polymer. rsc.orgacs.org When used as a comonomer in small quantities, it can act as a cross-linker to improve the mechanical properties and thermal stability of thermoplastics like polyethylene. rsc.org For example, palladium complexes have been used for the terpolymerization of ethylene, acrylates, and 5-vinyl-2-norbornene, demonstrating the feasibility of incorporating complex norbornene structures into polyolefins. rsc.org

Table of Research Findings on Norbornene Polymerization

| Polymerization Type | Monomer(s) | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| ROMP | Norbornene (NBE) and Norbornadiene (NBD) | Ditungsten cluster: Na[W₂(μ-Cl)₃Cl₄(THF)₂]·(THF)₃ | Produces high molecular weight, high-cis content copolymers. NBD acts as a cross-linker, leading to insoluble polymers and gelation. | mdpi.com |

| ROMP | Norbornene Derivatives | Grubbs 3rd Generation | The rate-determining step is the formation of the metallacyclobutane ring. Enables living polymerization for well-defined architectures. | acs.orgnsf.gov |

| ROMP | Dimethyl ester of 5-norbornene-2,3-dicarboxylic acid (DME) and Exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide) (exo-C6D) | Hoveyda-Grubbs Type | The bifunctional monomer (exo-C6D) acts as a cross-linking agent, increasing the glass transition temperature of the resulting polymer. | researchgate.net |

| Vinyl-Addition | 5-Vinyl-2-norbornene (VNB) | Benzylic Palladium Complexes | Highly efficient homopolymerization of VNB, preserving the exocyclic double bond, leading to high molecular weight polymers. | rsc.org |

| Vinyl-Addition | 5-Alkyl-2-norbornenes and Norbornene | Pd(acac)₂/PPh₃/BF₃OEt₂ | Successfully homopolymerized and copolymerized alkyl-substituted norbornenes, indicating a single-site catalyst character. | psu.edu |

| Vinyl-Addition | Ethylene, Acrylates, and 5-Vinyl-2-norbornene (VNB) | Phosphine-sulfonate Palladium Complexes | Terpolymerization yielded materials with enhanced mechanical properties compared to polyethylene. | rsc.org |

Coordination Polymerization with Group 4-10 Transition Metal Catalysts

The coordination polymerization of 5,5'-Bi-2-norbornene is a key method for producing highly cross-linked polynorbornene networks. This process, which proceeds via a vinyl-addition or 1,2-insertion mechanism, involves the opening of the double bond while leaving the bicyclic structure of the monomer intact. researchgate.net Catalysts for this type of polymerization are typically based on late transition metals from Groups 8-10, such as nickel (Ni) and palladium (Pd), although early transition metal catalysts from Group 4 (e.g., Titanium, Zirconium) are also utilized. researchgate.netresearchgate.net

When 5,5'-Bi-2-norbornene is homopolymerized using these catalysts, both of its norbornene moieties can participate in the reaction independently. The polymerization of the first norbornene unit incorporates the monomer into a growing polymer chain. The second norbornene unit on the same monomer can then react with another active catalyst center, leading to the formation of a cross-link between two different polymer chains. This results in the rapid formation of an insoluble, three-dimensional polymer network.

Late transition metal catalysts, particularly cationic palladium(II) and nickel(II) complexes, are highly effective for the vinyl addition polymerization of norbornene and its derivatives. researchgate.netmdpi.com These catalysts are known for their tolerance to various functional groups and their ability to produce high molecular weight polymers. mdpi.com For a bifunctional monomer like 5,5'-Bi-2-norbornene, the use of such catalysts would lead to a robust, cross-linked material with high thermal stability and rigidity, characteristic of addition-type polynorbornenes. psu.edu

The general mechanism involves the coordination of the norbornene double bond to the metal center, followed by insertion into a metal-alkyl bond. researchgate.net In the case of 5,5'-Bi-2-norbornene, this process occurs at both ends of the molecule, effectively creating a cross-linked structure.

Table 1: Representative Group 4-10 Transition Metal Catalysts for Norbornene Vinyl Addition Polymerization This table illustrates catalyst systems generally applicable to norbornene derivatives, which would be expected to polymerize 5,5'-Bi-2-norbornene into a cross-linked network.

| Catalyst System | Metal Group | Typical Characteristics | Reference |

|---|---|---|---|

| Pd(NCCH₃)₄₂ | Group 10 (Pd) | High activity for vinyl polymerization, produces amorphous polymer. | researchgate.net |

| Pd(acac)₂/PPh₃/BF₃OEt₂ | Group 10 (Pd) | Single-site character, produces high molecular weight polymer. | psu.edu |

| α-Diimine Ni(II) Complexes / MAO | Group 10 (Ni) | High activity, produces high molecular weight polynorbornene. | mdpi.com |

Copolymerization Strategies Utilizing 5,5'-Bi-2-norbornene for Tunable Polymer Architectures

5,5'-Bi-2-norbornene is frequently employed as a cross-linking agent in copolymerization reactions to tailor the properties of the final polymer. By systematically varying the amount of this bifunctional monomer relative to monofunctional comonomers, it is possible to control the degree of cross-linking and, consequently, the material's mechanical, thermal, and solubility characteristics.

Copolymerization with Norbornene and its Functionalized Derivatives

A common strategy for creating tunable polymer networks is the copolymerization of 5,5'-Bi-2-norbornene with norbornene itself or with monofunctional norbornene derivatives. These derivatives can carry a wide array of functional groups, such as alkyls, esters, or silanes, which impart specific properties to the resulting copolymer. psu.edursc.org

In such a copolymerization, the monofunctional norbornene derivative acts as the primary chain-building monomer, while 5,5'-Bi-2-norbornene introduces cross-links. At very low concentrations of 5,5'-Bi-2-norbornene, lightly branched, soluble polymers are formed. As its concentration increases, the cross-link density rises, leading to the formation of insoluble gels and eventually rigid, heavily cross-linked materials. researchgate.netmdpi.com This approach allows for precise control over the polymer architecture, enabling the design of materials with properties ranging from elastomers to rigid thermosets.

For instance, the copolymerization of 5,5'-Bi-2-norbornene with a flexible comonomer like 5-alkyl-2-norbornene can be used to produce materials with a tailored glass transition temperature (Tg) and improved processability. psu.edu The alkyl side chains from the monofunctional monomer increase chain mobility, while the cross-links from the bifunctional monomer provide structural integrity.

Table 2: Effect of Bifunctional Monomer Content on Copolymer Properties (Illustrative Data) Based on studies of analogous bifunctional norbornene cross-linkers in copolymerization with monofunctional norbornenes.

| Mol% of Bifunctional Monomer | Resulting Polymer Architecture | Expected Properties | Reference |

|---|---|---|---|

| 0% | Linear | Soluble, thermoplastic | mdpi.com |

| 1-5% | Lightly branched / Loosely cross-linked | Soluble or swellable in solvents, elastomeric | mdpi.com |

| 5-15% | Moderately cross-linked network | Insoluble, increased stiffness and Tg | researchgate.net |

Incorporation into Complex Polymer Networks for Advanced Material Design

The incorporation of 5,5'-Bi-2-norbornene is a critical strategy for designing advanced materials with enhanced performance characteristics. By introducing covalent cross-links, this monomer significantly improves properties such as thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts. rsc.orgresearchgate.net

This strategy is particularly valuable in applications requiring robust materials. For example, in the field of membrane technology for gas separations, cross-linking polynorbornenes with a bifunctional monomer can enhance the membrane's stability and prevent swelling or plasticization when exposed to certain gases or organic vapors. rsc.org The dimer of norbornadiene, another bifunctional norbornyl monomer, has been successfully used to cross-link polynorbornene chains, demonstrating the effectiveness of this approach. rsc.org

Similarly, in the development of organic cathode materials for batteries, phenothiazine-functionalized polynorbornenes have been cross-linked using a dibromo-functionalized monomer that polymerizes to create a network structure. This cross-linking was shown to improve the material's stability during cycling. nih.gov The use of bifunctional norbornene monomers, such as bis(nadimides), in metathesis polymerization has also been shown to produce glassy, cross-linked polymers with high thermal stability, suitable for creating mechanically strong films. mdpi.com

The ability to form these complex networks makes 5,5'-Bi-2-norbornene a valuable component in the toolkit for designing high-performance polymers for specialized applications in electronics, aerospace, and separation technologies.

Vi. Theoretical and Computational Chemistry of 5,5 Bi 2 Norbornene

Quantum Chemical Characterization of Electronic Structure, Bonding, and Strain Energy

Quantum chemical methods are fundamental to characterizing the electronic makeup of 5,5'-Bi-2-norbornene. sdu.dk Techniques like Density Functional Theory (DFT) are widely used to model the electronic structure of complex molecules, providing information on molecular orbitals, charge distribution, and bonding characteristics. wikipedia.orgresearchgate.net

Electronic Structure and Bonding: The electronic structure of 5,5'-Bi-2-norbornene is dominated by the σ-framework of the two bicyclic norbornane (B1196662) units and the π-systems of the two double bonds. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a molecule like this, the HOMO is typically associated with the π-bonds of the alkene groups, indicating the region most susceptible to electrophilic attack. The LUMO, conversely, represents the region most favorable for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. ustc.edu.cn

Strain Energy: The norbornene scaffold is inherently strained due to the geometric constraints of the bicyclo[2.2.1]heptene framework, which forces bond angles to deviate significantly from their ideal values. researchgate.net This ring strain is a major driving force for its reactivity, particularly in ring-opening polymerization reactions. researchgate.netchemrxiv.org The total strain energy of 5,5'-Bi-2-norbornene is expected to be approximately double that of a single norbornene molecule, with some modification due to the electronic and steric interactions between the two connected units.

Computational chemists calculate strain energy using methods like homodesmotic reactions. chemrxiv.orgnih.gov This involves creating a balanced hypothetical reaction where the strained molecule is broken down into smaller, unstrained fragments. The energy difference between the reactants and products, calculated using a high-level quantum chemical method, corresponds to the total strain energy of the molecule. chemrxiv.orgmdpi.com For norbornene derivatives, ring strain energies are typically significant, often exceeding 15-20 kcal/mol, which facilitates reactions that relieve this strain. researchgate.netchemrxiv.org

A hypothetical data table from a DFT calculation on a norbornene-type structure is shown below to illustrate the kind of data generated.

| Calculated Property | Method | Basis Set | Value |

| HOMO Energy | B3LYP | 6-31G(d) | -6.5 eV |

| LUMO Energy | B3LYP | 6-31G(d) | +1.2 eV |

| HOMO-LUMO Gap | B3LYP | 6-31G(d) | 7.7 eV |

| Total Strain Energy | G3 | --- | ~25 kcal/mol |

This table is illustrative and represents typical values for a single norbornene unit. Values for 5,5'-Bi-2-norbornene would require specific calculation.

Conformational Landscape and Stereochemical Analysis of 5,5'-Bi-2-norbornene

The connection between two chiral norbornene units at the C5 and C5' positions creates a complex stereochemical and conformational landscape. nih.gov 5,5'-Bi-2-norbornene can exist as multiple stereoisomers, and each of these can adopt various conformations due to rotation around the central C5-C5' single bond.

Stereochemical Analysis: Each norbornene unit in 5,5'-Bi-2-norbornene is chiral. Furthermore, the substituent at the C5 position can be in either an exo or endo position relative to the main bicyclic ring. This leads to the possibility of three distinct diastereomers for the dimer:

Exo-Exo: Both norbornene units are connected via their exo faces.

Endo-Endo: Both units are connected via their endo faces.

Exo-Endo (meso): One unit is connected via its exo face and the other via its endo face.

Computational studies on similar norbornadiene dimers have shown that the exo-trans-exo configuration is often the most thermodynamically stable product in catalyzed dimerizations. researchgate.netnih.gov For 5,5'-Bi-2-norbornene, quantum chemical calculations would be employed to determine the relative energies of these diastereomers. The steric hindrance is generally lower in the exo configuration, which is often favored. scirp.org

Conformational Landscape: For each stereoisomer, rotation around the C5-C5' single bond gives rise to different conformers (rotamers). A potential energy surface scan can be performed computationally by systematically rotating this dihedral angle and calculating the energy at each step. This reveals the low-energy conformations (local minima) and the rotational energy barriers (transition states) between them. The resulting landscape dictates the molecule's flexibility and the populations of different shapes it can adopt at a given temperature. The steric bulk of the norbornene cages would likely lead to significant rotational barriers.

| Stereoisomer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| exo-exo | 0.00 (Reference) | C4-C5-C5'-C4' |

| endo-endo | Requires Calculation | C4-C5-C5'-C4' |

| exo-endo | Requires Calculation | C4-C5-C5'-C4' |

This table illustrates how the relative stability of stereoisomers would be presented following computational analysis. Actual values are needed from specific research.

Computational Modeling of Reaction Mechanisms for Synthesis and Polymerization

Computational modeling is crucial for elucidating the detailed step-by-step mechanisms of chemical reactions, including the synthesis and subsequent polymerization of 5,5'-Bi-2-norbornene. rsc.org

Synthesis Mechanism: The synthesis of 5,5'-Bi-2-norbornene would likely involve the dimerization of norbornene. Computational studies on the dimerization of the related molecule, norbornadiene, have used DFT to map out potential reaction pathways. researchgate.netnih.gov These studies identify key intermediates and transition states, allowing for the calculation of activation energies. This information helps predict which reaction pathway is kinetically favorable. For instance, metal-catalyzed dimerizations are often modeled to understand how the catalyst interacts with the monomers and facilitates the bond-forming steps. researchgate.net

Polymerization Mechanism: Norbornene derivatives can be polymerized through two primary mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. dntb.gov.ua Computational chemistry can distinguish between these pathways.

Vinyl-Addition Polymerization: DFT calculations can model the insertion of the norbornene double bond into a metal-carbon bond of an active catalyst center. rsc.org Studies on palladium-catalyzed polymerization of norbornene show how the catalyst activates the monomer and detail the subsequent insertion steps. rsc.orgciac.jl.cn

ROMP: This mechanism involves a metathesis catalyst (often based on Ruthenium or Molybdenum) forming a metallacyclobutane intermediate, which then undergoes ring-opening. Computational models can map the energy profile of this cycle, providing insight into catalyst activity and the stereochemistry of the resulting polymer. acs.org

For 5,5'-Bi-2-norbornene, computational modeling would be essential to predict its reactivity with different catalysts and to understand how the presence of two polymerizable double bonds could lead to linear polymers or cross-linked networks. dntb.gov.ua

Molecular Dynamics Simulations and Coarse-Grained Models for Polymer Properties

While quantum mechanics is excellent for studying single molecules or reaction steps, molecular dynamics (MD) simulations are used to predict the bulk properties of the resulting polymers. mdpi.com

Molecular Dynamics (MD) Simulations: All-atom (AA) MD simulations model the movement of every atom in a polymer chain (or multiple chains) over time, governed by a set of classical equations known as a force field. For poly(5,5'-Bi-2-norbornene), AA simulations of short oligomers can be used to understand local chain dynamics and to parameterize more efficient models. mdpi.com A recent study on vinyl-addition polynorbornenes used extensive AA simulations to investigate how stereochemistry (meso vs. racemo linkages) affects chain conformation, finding that meso chains are rigid and extended while racemo chains form helical structures. mdpi.com Such simulations can predict properties like the glass transition temperature (Tg) and local structural ordering. mdpi.com

Coarse-Grained (CG) Models: Simulating large, entangled polymer systems over long timescales is computationally prohibitive even for MD. Coarse-graining is a technique used to overcome this limitation. nih.govcecam.org In a CG model, groups of atoms (like an entire norbornene monomer) are represented as a single "bead". rsc.org The interactions between these beads are parameterized to reproduce the structural and dynamic properties observed in more detailed all-atom simulations or from experimental data. nih.gov

For poly(5,5'-Bi-2-norbornene), a CG model could be developed by mapping each bi-norbornene repeat unit to one or more beads. mdpi.com CG-MD simulations could then be used to study large-scale phenomena, such as:

The formation of amorphous vs. crystalline domains.

The mechanical properties of the bulk material.

The self-assembly of block copolymers containing this monomer. nih.gov

The development of such models is a multi-step process, starting with quantum chemistry, moving to all-atom simulations, and finally leading to a robust coarse-grained representation. rsc.org

| Simulation Type | System Size | Timescale | Key Insights |

| All-Atom (AA) MD | Oligomers (~10-100 monomers) | Nanoseconds (ns) | Local chain conformation, bond rotations, parameterization for CG models. mdpi.com |

| Coarse-Grained (CG) MD | Large polymers (>1000 monomers) | Microseconds (µs) to Milliseconds (ms) | Bulk properties, polymer morphology, self-assembly, mechanical response. nih.govrsc.org |

Vii. Advanced Material Applications of Polymers Derived from 5,5 Bi 2 Norbornene

Development of High-Performance Thermosetting Resins from 5,5'-Bi-2-norbornene

Thermosetting resins are polymers that, once cured, form a rigid, three-dimensional network structure, rendering them infusible and insoluble. The resulting materials are known for their excellent mechanical strength, thermal stability, and chemical resistance. Polymers derived from norbornene-based monomers are particularly promising for high-performance thermosets. confex.comresearchgate.netresearchgate.net The use of 5,5'-Bi-2-norbornene as a comonomer or a primary crosslinking agent in Ring-Opening Metathesis Polymerization (ROMP) is a key strategy for producing these materials. rsc.orgacs.org

When copolymerized with monofunctional norbornene derivatives, such as 5-ethylidene-2-norbornene (ENB) or dicyclopentadiene (B1670491) (DCPD), 5,5'-Bi-2-norbornene acts as a cross-linker, increasing the cross-link density of the resulting network. rsc.org This directly enhances the material's properties. An increase in cross-linker concentration has been shown to raise the glass transition temperature (Tg) and the storage modulus of the thermoset. rsc.org For instance, incorporating norbornene functional groups into other polymer systems, like benzoxazine (B1645224) resins, can significantly improve the comprehensive performance of the resulting thermosets. snu.ac.kr Such modifications have led to materials with exceptionally high glass transition temperatures, in some cases reaching up to 419 °C, along with outstanding thermal stability and flame retardancy. rsc.orgmdpi.com

The curing process, or polymerization, of these resins can be initiated by various catalysts, with Grubbs' ruthenium-based catalysts being common for ROMP. rsc.org The kinetics of the curing reaction are critical as they dictate the processing window and final properties of the thermoset. Studies on related systems show activation energies for the ROMP curing reaction to be in the range of 64-79 kJ/mol, depending on the specific monomer and catalyst system. rsc.orgpromerus.com

Table 1: Thermal Properties of Norbornene-Based Thermosets

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5) | Key Features |

|---|---|---|---|

| Ortho-norbornene functionalized polybenzoxazine | 365 °C | Not specified | Excellent thermal performance, 61% char yield. confex.com |

| Norbornene-phthalonitrile based polybenzoxazine | 419 °C | 406 °C (in N2) | High thermal stability, outstanding flame retardancy. rsc.orgmdpi.com |

| BCB-functionalized polynorbornene (crosslinked) | >350 °C | Not specified | High Tg and low dielectric constant. rsc.org |

Engineering of Materials with Tailored Optical and Electrical Properties

Polymers based on norbornene, including those derived from 5,5'-Bi-2-norbornene, are highly valued in the microelectronics and optics industries for their excellent electrical insulating properties and optical transparency. mdpi.comresearchgate.net The ability to tune these properties by modifying the polymer's molecular structure is a significant area of research. mdpi.comresearchgate.net

Polynorbornenes are known for their inherently low dielectric constant (Dk), a measure of a material's ability to store electrical energy in an electric field. A low Dk is crucial for insulating materials in high-frequency applications, such as 5G technology, to minimize signal delay and cross-talk. acs.orgacs.org Research has shown that unmodified polynorbornene can have a Dk as low as 2.2. confex.com By incorporating specific functional groups, this property can be further tailored. For example, fluorinated polynorbornenes exhibit Dk values around 2.39 at 5 GHz, while benzocyclobutene (BCB)-functionalized polynorbornenes show a Dk of 2.60. rsc.orgacs.org The use of 5,5'-Bi-2-norbornene as a cross-linker can create a dense, rigid network that helps maintain low dielectric properties even under harsh conditions.

The optical properties, such as refractive index, are also highly tunable. The refractive index of polynorbornenes can be adjusted by the choice of comonomers and functional side groups, with typical values ranging from 1.49 to 1.64. promerus.com Introducing bulky side groups or fluorinated moieties can lower the refractive index. acs.org For instance, polynorbornenes with cyclic fluoroalkyl side groups have been synthesized to achieve low refractive indices, which are desirable for applications like anti-reflective coatings and optical waveguides. acs.org Polymers with carbazole-functionalized groups are also being explored for their potential in electro-optic applications.

Table 2: Optical and Electrical Properties of Functionalized Polynorbornenes

| Polymer Type | Dielectric Constant (Dk) | Refractive Index (nD) | Reference |

|---|---|---|---|

| Unmodified Polynorbornene (PNB) | ~2.2 | 1.534 | confex.comacs.org |

| Cross-linkable Fluorinated PNB | 2.39 @ 5 GHz | Not specified | acs.org |

| BCB-functionalized PNB | 2.60 | Not specified | rsc.org |

| PNB with ester of 1,1′-Bi-2-naphthol | 2.7 | Not specified | mdpi.comresearchgate.net |

| PNB with cyclic fluoroalkyl groups | Not specified | <1.534 | acs.org |

Creation of Membrane Materials for Gas Separation and Other Selective Transport Applications

The rigid and bulky structure of the polynorbornene backbone creates a high fractional free volume, making these polymers excellent candidates for gas separation membranes. researchgate.netrsc.org The performance of these membranes is determined by their permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). These properties can be precisely engineered by controlling the polymer architecture. mdpi.comdntb.gov.uakuleuven.be

Using a difunctional monomer like 5,5'-Bi-2-norbornene to introduce cross-links into the polymer matrix is one method to control membrane properties. Crosslinking can tighten the polymer network, which typically decreases permeability but can enhance selectivity and improve the membrane's resistance to plasticization by aggressive gases like CO2. mdpi.com

Another strategy involves attaching specific functional groups to the norbornene monomer. For example, introducing trimethylsilyl (B98337) groups has been shown to produce polynorbornenes with extremely high CO2 permeability. mdpi.com Similarly, polymers with perfluorophenyl side groups also exhibit enhanced gas permeability due to the combined effect of the rigid main chain and bulky side groups. mdpi.com Copolymers of 5-vinyl-2-norbornene (B46002) and norbornene have demonstrated that increasing the vinyl-norbornene content leads to higher permeability, which corresponds to a larger d-spacing (inter-chain distance) in the polymer matrix. mdpi.com

Table 3: Gas Separation Performance of Various Polynorbornene-Based Membranes

| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |

|---|---|---|---|---|

| Poly(5-vinyl-2-norbornene) (pVNB) | CO₂/CH₄ | P(CO₂) = 104 | ~20 | mdpi.com |

| PNB with Trimethylsilyl groups | CO₂/CH₄ | P(CO₂) = 4350 | 5.5 | mdpi.com |

| PNB with Perfluorophenyl groups | CO₂/N₂ | P(CO₂) = 41 | 21 | mdpi.com |

| PNB with butoxysilyl-substituents | C₄H₁₀/CH₄ | Not specified | ≤ 14 | rsc.org |

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Synthesis of Responsive Materials and Self-Healing Systems

Responsive or "smart" materials can change their properties in response to external stimuli like heat, light, or chemical environment. Self-healing materials are a class of responsive materials that can autonomously repair damage. Norbornene-based polymers are widely used in this field, particularly in systems based on ROMP. researchgate.netnih.gov

One common approach to self-healing involves embedding microcapsules containing a healing agent, such as 5-ethylidene-2-norbornene (ENB), and a dispersed catalyst within a polymer matrix. nih.govscielo.br When a crack forms, it ruptures the microcapsules, releasing the monomer, which then comes into contact with the catalyst and polymerizes via ROMP, healing the damage. researchgate.net Healing efficiencies as high as 95% have been reported for such systems. scielo.br Given that 5,5'-Bi-2-norbornene is a difunctional monomer, its inclusion as a cross-linking healing agent could potentially lead to repaired regions with even greater mechanical strength.

Another advanced approach involves creating intrinsically self-healing polymers. This has been demonstrated with norbornene-based polymers functionalized with terpyridine ligands. researchgate.net These polymers can form metallopolymer gels through coordination with metal ions like Zinc (II). The metal-ligand bonds are reversible, allowing the material to be cut and then heal itself at room temperature without any external stimulus, as the bonds reform across the damaged interface. researchgate.net

Fabrication of Advanced Composite Materials and Hybrid Structures

Advanced composites are materials made from two or more constituent materials with significantly different properties, which, when combined, produce a material with characteristics different from the individual components. Typically, a reinforcement (like carbon or glass fibers) is embedded within a matrix (like a polymer resin). The exceptional properties of thermosets derived from norbornene monomers make them ideal matrix materials for high-performance composites.

The high thermal stability, mechanical strength, and low dielectric constant of polynorbornene thermosets are highly desirable for composites used in the aerospace and electronics industries. confex.comresearchgate.net The use of 5,5'-Bi-2-norbornene is particularly advantageous here. As a potent cross-linker, it can form a densely crosslinked and rigid matrix that efficiently transfers stress from the matrix to the reinforcing fibers, leading to a composite with superior strength and stiffness. Furthermore, the low viscosity of some norbornene-based resin systems before curing allows for excellent impregnation of the fiber reinforcement, minimizing voids and ensuring a high-quality composite part. researchgate.net

Hybrid structures, which might involve integrating these polymer matrices with other materials like nanoparticles or metal frameworks, can also be fabricated. For example, incorporating silica (B1680970) nanoparticles into a polynorbornene matrix can further enhance mechanical properties and reduce the coefficient of thermal expansion, a critical factor for electronic packaging applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.